4'-Carboethoxy-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Overview
Description
4’-Carboethoxy-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is a complex organic compound with the molecular formula C24H27NO5 and a molecular weight of 409.47 g/mol. This compound is characterized by its unique spirocyclic structure, which includes a benzophenone core and a spiro[4.5]decane moiety. It is primarily used in scientific research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Carboethoxy-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone typically involves multiple steps, starting with the preparation of the benzophenone core. The key steps include:
Formation of the Benzophenone Core: This is achieved through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Spirocyclic Moiety: The spiro[4.5]decane structure is introduced via a nucleophilic substitution reaction, where a suitable spirocyclic precursor reacts with the benzophenone derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of 4’-Carboethoxy-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. The process typically involves:
High-Pressure Reactors: To facilitate the Friedel-Crafts acylation and nucleophilic substitution reactions.
Automated Esterification Units: For the final esterification step, ensuring precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4’-Carboethoxy-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Derivatives with various functional groups.
Scientific Research Applications
4’-Carboethoxy-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its versatile reactivity.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4’-Carboethoxy-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4’-Carboethoxy-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone: Unique due to its spirocyclic structure.
Benzophenone Derivatives: Similar core structure but lack the spirocyclic moiety.
Spirocyclic Compounds: Similar spirocyclic structure but different core functionalities.
Uniqueness
4’-Carboethoxy-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone stands out due to its combination of a benzophenone core and a spirocyclic moiety, which imparts unique chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-2-28-23(27)20-8-6-19(7-9-20)22(26)21-5-3-4-18(16-21)17-25-12-10-24(11-13-25)29-14-15-30-24/h3-9,16H,2,10-15,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOUETOGGMKHTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643304 | |
Record name | Ethyl 4-{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-62-1 | |
Record name | Ethyl 4-{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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